molecular formula C8H18N2O2 B1215313 N-Butyl-N-(4-hydroxybutyl)nitrosamine CAS No. 3817-11-6

N-Butyl-N-(4-hydroxybutyl)nitrosamine

Cat. No. B1215313
CAS RN: 3817-11-6
M. Wt: 174.24 g/mol
InChI Key: DIKPQFXYECAYPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-butyl-N-(4-hydroxybutyl)nitrosamine and its related compounds involves the nitrosation of corresponding N-alkyl-N-(hydroxyalkyl) amines. Some derivatives with an oxo group are prepared by chromium trioxide oxidation of the N-alkyl-N-(hydroxyalkyl) nitrosamines that contain a secondary hydroxyl group. These synthesis pathways are pivotal in generating compounds for investigating carcinogenic effects in rats (Okada, Suzuki, & Iiyoshi, 1978).

Scientific Research Applications

Bladder Cell Agglutination

  • Study : Agglutination of bladder cells by concanavalin A during early treatment with N-butyl-N-(4-hydroxybutyl)nitrosamine in rats.
  • Findings : This study found that concanavalin A caused agglutination of isolated bladder cells in rats treated with N-butyl-N-(4-hydroxybutyl)nitrosamine. The agglutination increased with time and was observed even after the treatment ended, indicating early changes in bladder carcinogenesis (Kakizoe, Kawachi, & Sugimura, 1979).

Metabolic Analysis

  • Study : GC/MS Determination of N-butyl-N-(3-carboxypropyl) Nitrosamine in bladder cancers - investigating skewed molecular interactions.
  • Findings : The study revealed that the retention time of BCPN, a metabolite of N-butyl-N-(4-hydroxybutyl) nitrosamine, fluctuated during chromatographic separation, challenging the previously assumed stability of retention times in HPLC and GC/MS analyses (Hsieh et al., 2011).

Bladder Carcinogen Detection

  • Study : Concanavalin A agglutination of bladder cells of rats treated with bladder carcinogens; a new test to detect bladder carcinogens.
  • Findings : The study developed a method using concanavalin A agglutination of bladder cells as a rapid screening technique for bladder carcinogens. This method correlated well with the known carcinogenicity of N-butyl-N-(4-hydroxybutyl)nitrosamine and its analogues (Kakizoe, Kawachi, & Okada, 1978).

Mutagenicity Study

  • Study : Mutagenicity of N-butyl-N-(4-hydroxybutyl)nitrosamine, a bladder carcinogen, and related compounds.
  • Findings : This study demonstrated the mutagenic effects of N-butyl-N-(4-hydroxybutyl)nitrosamine to Salmonella typhimurium strains, indicating its potential carcinogenic and mutagenic properties (Nagao et al., 1977).

Synthetic Analogues

  • Study : Syntheses of N-alkyl-N-(hydroxy- or oxo-alkyl) nitrosamines related to N-butyl-N-(4-hydroxybutyl) nitroamine, a potent bladder carcinogen.
  • Findings : This research synthesized various analogues of N-butyl-N-(4-hydroxybutyl) nitrosamine to investigate their carcinogenic effects in rats, providing insights into the structure-activity relationships of these compounds (Okada, Suzuki, & Iiyoshi, 1978).

Hormonal Modifications in Carcinogenesis

  • Study : Specific induction of bladder cancer in mice by butyl-(4-hydroxybutyl)-nitrosamine and effects of hormonal modifications.
  • Findings : The study showed that hormonal modifications, like castration or testosterone treatment, could influence the susceptibility to tumor induction in mice treated with N-butyl-N-(4-hydroxybutyl) nitrosamine (Bertram & Craig, 1972).

Safety And Hazards

  • Environmental Impact : BBN may contaminate water sources and soil, affecting ecosystems .

Future Directions

Research on BBN continues to explore its role in bladder cancer development and potential therapeutic interventions. Investigating novel antineoplastic drugs and targeted therapies remains essential to improve treatment options for bladder cancer patients .

properties

IUPAC Name

N-butyl-N-(4-hydroxybutyl)nitrous amide
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InChI

InChI=1S/C8H18N2O2/c1-2-3-6-10(9-12)7-4-5-8-11/h11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKPQFXYECAYPC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCCO)N=O
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Molecular Formula

C8H18N2O2
Record name 4-HYDROXYBUTYLBUTYLNITROSAMINE
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DSSTOX Substance ID

DTXSID2020210
Record name Butyl-N-(4-hydroxybutyl)nitrosamine
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Molecular Weight

174.24 g/mol
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Physical Description

4-hydroxybutylbutylnitrosamine is a dark red liquid. (NTP, 1992), Dark red liquid; [CAMEO]
Record name 4-HYDROXYBUTYLBUTYLNITROSAMINE
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Record name Butylhydroxybutylnitrosamine
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Solubility

10 to 50 mg/mL at 64 °F (NTP, 1992)
Record name 4-HYDROXYBUTYLBUTYLNITROSAMINE
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Product Name

N-Butyl-N-(4-hydroxybutyl)nitrosamine

CAS RN

3817-11-6
Record name 4-HYDROXYBUTYLBUTYLNITROSAMINE
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Record name N-Butyl-N-(4-hydroxybutyl)nitrosamine
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Record name Butylhydroxybutylnitrosamine
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Record name Butyl-N-(4-hydroxybutyl)nitrosamine
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Record name 1-Butanol, 4-(butylnitrosoamino)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,110
Citations
N Ito, Y HIASA, A TAMAI, E OKAJIMA… - … Japanese Journal of …, 1969 - jstage.jst.go.jp
Histogenesis of urinary bladder tumors in Wistar strain male rats after administration of N-butyl-N-(4-hydroxybutyl) nitrosamine was studied by light microscope, electron microscope, …
Number of citations: 266 www.jstage.jst.go.jp
H Wanibuchi, S Yamamoto, H Chen, K Yoshida… - …, 1996 - academic.oup.com
Arsenicals are epidemiologically significant chemicals in relation to induction of urinary bladder cancer in man. In the present study, we investigated the dose-dependent promotion …
Number of citations: 164 academic.oup.com
M Nagao, E Suzuki, K Yasuo, T Yahagi, Y Seino… - Cancer Research, 1977 - AACR
N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN), which specifically induces bladder tumors, was shown to be mutagenic to Salmonella typhimurium strains TA1535 and TA100 in the …
Number of citations: 104 aacrjournals.org
MM Oliveira, JC Teixeira… - Journal of Applied …, 2013 - Wiley Online Library
The most significant toxicological effect of nitrosamines like N‐butyl‐N‐(4‐hydroxybutyl)nitrosamine (BBN) is their carcinogenic activity, which may result from exposure to a single large …
N Ito, S Fukushima, T Shirai… - Environmental Health …, 1983 - ehp.niehs.nih.gov
It has been shown that the occurrence of the preneoplastic lesion, papillary or nodular hyperplasia (PN hyperplasia) in rat urinary bladder induced by carcinogens is correlated with that …
Number of citations: 69 ehp.niehs.nih.gov
CJ Grubbs, RA Lubet, AT Koki, KM Leahy, JL Masferrer… - Cancer research, 2000 - AACR
Epidemiological studies have shown that nonsteroidal anti-inflammatory drugs (NSAIDs) may have a role in the prevention of human cancers. A number of preclinical studies have also …
Number of citations: 376 aacrjournals.org
S Fukushima, G Murasaki, M Hirose… - Pathology …, 1982 - Wiley Online Library
Sequential microscopic alterations of the urinary bladder epithelium during carcinogenesis were examined in rats after oral administration of 0.01% or 0.05% N‐butyl‐N‐(4‐hydroxybutyl…
Number of citations: 190 onlinelibrary.wiley.com
E Okajima, T Hiramatsu, K Iriya, M Ijuin… - Urological …, 1975 - Springer
Male and female Wistar strain rats were given 0.05% N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN) in their drinking water for 6 weeks and then water without BBN for 18 weeks. …
Number of citations: 105 link.springer.com
Z He, W Kosinska, ZL Zhao, XR Wu… - … /Genetic Toxicology and …, 2012 - Elsevier
Bladder cancer is one of the few cancers that have been linked to carcinogens in the environment and tobacco smoke. Of the carcinogens tested in mouse chemical carcinogenesis …
Number of citations: 50 www.sciencedirect.com
N Ito - Cancer Research, 1976 - AACR
Early changes in the bladder epithelium of male rats, mice, hamsters, and guinea pigs induced by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) were examined. Light microscopy …
Number of citations: 87 aacrjournals.org

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